molecular formula C₅₄H₈₅N₁₉O₁₃ B612709 MK-2206 (dihydrochloride) CAS No. 142479-13-8

MK-2206 (dihydrochloride)

Cat. No. B612709
CAS RN: 142479-13-8
M. Wt: 1208.40
InChI Key:
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Description

MK-2206 (dihydrochloride) is a drug candidate being investigated to help treat cancer . Its chemical formula is C25H21N5O . It acts as an allosteric AKT inhibitor . It is a highly selective inhibitor of pan-Akt, namely, of all three Akt isoforms Akt1, Akt2, and Akt3 .


Molecular Structure Analysis

The molecular formula of MK-2206 (dihydrochloride) is C25H21N5O.2HCl . The average molecular weight is 480.39 Da . The monoisotopic mass is 479.127960 Da .


Chemical Reactions Analysis

MK-2206 (dihydrochloride) is a highly selective inhibitor of Akt1/2/3 with IC50 values of 8 nM/12 nM/65 nM, respectively . It is an allosteric inhibitor and is activated by the pleckstrin homology domain .


Physical And Chemical Properties Analysis

MK-2206 (dihydrochloride) is a solid . The molecular weight is 480.39 .

Scientific Research Applications

  • Treatment of Advanced Solid Tumors : MK-2206 has been investigated for its safety, pharmacodynamics, and efficacy in patients with advanced solid tumors, particularly in dose-escalation studies to determine maximum tolerated doses and schedules (Yap, Yan, Patnaik, et al., 2014).

  • Enhancing Antitumor Efficacy of Chemotherapeutic Agents : It has shown potential in enhancing the antitumor efficacy of standard chemotherapeutic agents and molecular-targeted drugs, both in vitro and in vivo. This includes synergistic effects with agents like erlotinib, lapatinib, doxorubicin, gemcitabine, and others (Hirai, Sootome, Nakatsuru, et al., 2010).

  • Sensitizing Cancer Cells to Treatment : MK-2206 has been found to sensitize cancer cells to other treatments, such as salinomycin, through the reduction of both phosphorylated and total Akt levels, suggesting its potential in combination therapies (Choi, Kim, Yoon, 2014).

  • Inhibiting AKT in Breast Cancer : In breast cancer, MK-2206 has demonstrated the ability to inhibit AKT signaling, cell-cycle progression, and apoptosis. Its efficacy seems to be higher in tumors with PTEN loss or PIK3CA mutation (Sangai, Akcakanat, Chen, et al., 2012).

  • Pharmacokinetics and Pharmacodynamics in Various Cancer Types : Studies have focused on the pharmacokinetics and pharmacodynamics of MK-2206 in different cancer types, including biliary cancer, gastric cancer, and acute myelogenous leukemia, exploring its potential clinical activity and tolerability (Ahn, Li, Wei, et al., 2015; Zhao, Tian, Zhang, et al., 2014; Konopleva, Walter, Faderl, et al., 2014).

  • Molecular Interaction Studies : Research has also been conducted to understand the binding mechanism and molecular interactions of MK-2206 with human AKT, providing insights into its inhibitory mechanism (Rehan, Beg, Parveen, et al., 2014).

  • Combination with Other Molecular Agents : Studies indicate that combining MK-2206 with agents like hydroxychloroquine, etoposide, or rapamycin can enhance the antitumor growth effect and provide therapeutic benefits in various cancers (Mehnert, Kaveney, Malhotra, et al., 2019; Li, Yan, Attayan, et al., 2012).

Mechanism of Action

MK-2206 (dihydrochloride) acts as an allosteric AKT inhibitor . It is a highly selective inhibitor of pan-Akt, namely, of all three Akt isoforms Akt1, Akt2, and Akt3 . It inhibits the phosphorylation of Thr308 and Ser 473 of Akt .

Safety and Hazards

MK-2206 (dihydrochloride) is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . In case of skin contact, it is advised to wash with plenty of soap and water . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85N19O13/c1-5-27(2)41(49(83)68-37(14-9-21-63-53(58)59)46(80)73-42(29(4)75)50(84)69-38(51(85)86)15-10-22-64-54(60)61)72-43(77)28(3)66-47(81)40(24-31-25-65-35-12-7-6-11-33(31)35)71-48(82)39(23-30-16-18-32(76)19-17-30)70-45(79)36(13-8-20-62-52(56)57)67-44(78)34(55)26-74/h6-7,11-12,16-19,25,27-29,34,36-42,65,74-76H,5,8-10,13-15,20-24,26,55H2,1-4H3,(H,66,81)(H,67,78)(H,68,83)(H,69,84)(H,70,79)(H,71,82)(H,72,77)(H,73,80)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAAOPBSIPAHOK-NHUGIYAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85N19O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1208.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-2206 (dihydrochloride)

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